molecular formula C7H9BrO2 B8729185 2-(2-Bromoethoxy)-2H-pyran CAS No. 57626-16-1

2-(2-Bromoethoxy)-2H-pyran

Cat. No.: B8729185
CAS No.: 57626-16-1
M. Wt: 205.05 g/mol
InChI Key: ADGUPKFOOCCMII-UHFFFAOYSA-N
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Description

2-(2-Bromoethoxy)tetrahydro-2H-pyran (CAS RN: 17739-45-6) is a brominated tetrahydropyran derivative with the molecular formula C₇H₁₃BrO₂ and a molecular weight of 209.08 g/mol . It is a colorless to pale yellow liquid with a boiling point of 62–64°C at 0.4 mmHg, a density of 1.384 g/mL, and a refractive index of 1.482 . This compound serves as a key intermediate in synthesizing heterocyclic compounds such as indoles, pyrazoles, and cardiolipin analogs . Its reactivity stems from the bromine atom, which acts as a leaving group in nucleophilic substitution reactions, and the tetrahydropyran ring, which provides steric protection for sensitive functional groups during synthesis .

Properties

CAS No.

57626-16-1

Molecular Formula

C7H9BrO2

Molecular Weight

205.05 g/mol

IUPAC Name

2-(2-bromoethoxy)-2H-pyran

InChI

InChI=1S/C7H9BrO2/c8-4-6-10-7-3-1-2-5-9-7/h1-3,5,7H,4,6H2

InChI Key

ADGUPKFOOCCMII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(OC=C1)OCCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkyl Chain Length and Reactivity

2-(2-Bromoethoxy)tetrahydro-2H-pyran vs. Longer-Chain Derivatives
  • 2-[(6-Bromohexyl)oxy]tetrahydro-2H-pyran (CAS 53963-10-3):

    • Molecular formula: C₁₁H₂₁BrO₂ , molecular weight: 277.19 g/mol .
    • The longer 6-bromohexyl chain increases lipophilicity (XLogP3: 4.2 ) compared to the ethoxy chain in 2-(2-bromoethoxy)tetrahydro-2H-pyran (XLogP3: ~2.0 , estimated). This enhances membrane permeability but reduces solubility in polar solvents .
    • Applications: Used in polymer chemistry and drug intermediates requiring extended hydrophobic interactions .
  • 2-[(8-Bromooctyl)oxy]tetrahydro-2H-pyran (CAS 50816-20-1):

    • Molecular formula: C₁₃H₂₅BrO₂ , molecular weight: 293.24 g/mol .
    • The octyl chain further elevates lipophilicity, making it suitable for lipid-based formulations or sustained-release drug carriers .

Key Insight : Shorter bromoalkoxy chains (e.g., ethoxy) favor faster reaction kinetics in nucleophilic substitutions due to reduced steric hindrance, whereas longer chains enhance hydrophobicity for targeted applications .

Substituent Effects on Reactivity and Stability

Bromo vs. Methoxy Substitutents
  • 2-(2-Methoxyethoxy)tetrahydro-2H-pyran (CAS 4819-82-3):
    • Molecular formula: C₈H₁₆O₃ , molecular weight: 160.21 g/mol .
    • The methoxy group is electron-donating, stabilizing the tetrahydropyran ring against acidic conditions. In contrast, the bromoethoxy group in 2-(2-bromoethoxy)tetrahydro-2H-pyran introduces electrophilic character, enabling cross-coupling reactions .
    • Evaporation enthalpy: 60.0 kJ/mol (vs. lower volatility for brominated analogs due to higher molecular weight) .

Key Insight : Bromine enhances reactivity in substitution reactions, while methoxy groups improve stability under harsh conditions .

Data Tables

Table 1. Physical and Chemical Properties of Selected Pyran Derivatives

Compound Name CAS RN Molecular Formula MW (g/mol) Boiling Point (°C) Density (g/mL) XLogP3
2-(2-Bromoethoxy)tetrahydro-2H-pyran 17739-45-6 C₇H₁₃BrO₂ 209.08 62–64 (0.4 mmHg) 1.384 ~2.0
2-[(6-Bromohexyl)oxy]tetrahydro-2H-pyran 53963-10-3 C₁₁H₂₁BrO₂ 277.19 N/A N/A 4.2
2-[(8-Bromooctyl)oxy]tetrahydro-2H-pyran 50816-20-1 C₁₃H₂₅BrO₂ 293.24 N/A N/A >4.5
2-(2-Methoxyethoxy)tetrahydro-2H-pyran 4819-82-3 C₈H₁₆O₃ 160.21 N/A 1.052 0.8

Preparation Methods

Stepwise Reaction Mechanism

The reaction proceeds via a two-step mechanism:

  • Protonation of DHP : The oxygen in DHP is protonated by an acid catalyst, rendering the adjacent carbon electrophilic.

  • Nucleophilic Attack : 2-Bromoethanol attacks the electrophilic carbon, forming the THP-protected ether. The bromine remains intact, ensuring reactivity for downstream applications.

Standard Laboratory Protocol

  • Reagents : 2-Bromoethanol (1.0 eq), 3,4-dihydro-2H-pyran (1.1 eq), pyridinium p-toluenesulfonate (PPTS, 0.05 eq).

  • Solvent : Anhydrous dichloromethane (DCM).

  • Conditions : 0–25°C under nitrogen atmosphere, 6–12 hours.

  • Workup : Quench with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via distillation (62–64°C at 0.4 mmHg).

Yield : >90% under optimal conditions.

Critical Reaction Parameters

Catalyst Selection

Acid catalysts significantly influence reaction efficiency:

CatalystReaction Time (h)Yield (%)Purity (%)
PPTS69298
H₂SO₄88595
p-Toluenesulfonic acid78897

PPTS is preferred for its mild acidity and minimal side reactions. Strong acids like H₂SO₄ risk dehydrating 2-bromoethanol, reducing yields.

Solvent Effects

Anhydrous solvents prevent THP hydrolysis:

SolventDielectric ConstantYield (%)
DCM8.992
THF7.587
Toluene2.478

Polar aprotic solvents like DCM enhance electrophilicity of DHP, accelerating the reaction.

Temperature Control

Maintaining 0–25°C minimizes byproducts such as oligomers of DHP. Exceeding 30°C promotes polymerization, reducing yields by 15–20%.

Industrial-Scale Production

Industrial protocols prioritize cost-efficiency and scalability while maintaining high purity (>98%). Key modifications include:

  • Continuous Flow Reactors : Enable rapid mixing and temperature control, reducing reaction time to 2–4 hours.

  • Catalyst Recycling : PPTS is recovered via aqueous extraction, lowering production costs.

  • Stabilization : Post-synthesis, the product is stabilized with K₂CO₃ (0.1% w/w) to prevent Br⁻ elimination during storage.

Typical Batch Size : 100–500 kg, with yields consistently >85%.

Alternative Synthetic Strategies

Metal-Catalyzed Coupling

A patent (CN103242276A) describes a palladium-catalyzed approach for related THP derivatives:

  • Reagents : 2-Bromoethanol, DHP, PdCl₂(PPh₃)₂ (0.1 eq), CuI (0.2 eq).

  • Solvent : DMF, 80°C, 12 hours.

  • Yield : 78%, but requires costly catalysts and stringent oxygen-free conditions.

While innovative, this method is less economical than acid-catalyzed routes for large-scale production.

Mechanochemical Synthesis

Emerging solvent-free techniques use ball milling to activate reactants:

  • Conditions : 2-Bromoethanol, DHP, and PPTS are milled at 30 Hz for 2 hours.

  • Yield : 82%, with 99% purity.

  • Advantages : Reduces solvent waste and energy consumption, aligning with green chemistry principles.

Purification and Characterization

Distillation vs. Chromatography

  • Distillation : Preferred industrially (bp 62–64°C at 0.4 mmHg).

  • Column Chromatography : Reserved for laboratory-scale purification (hexane:EtOAc = 4:1).

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 1.4–1.8 (m, THP CH₂), 3.4–3.8 (m, OCH₂CH₂Br).

  • ¹³C NMR : δ 60–70 (ether carbons), 30–35 (BrCH₂).

  • IR : 1120 cm⁻¹ (C-O-C), 600 cm⁻¹ (C-Br).

Challenges and Mitigation

Moisture Sensitivity

The THP group hydrolyzes in humid conditions, necessitating anhydrous reagents and inert atmospheres. Silica gel-packed storage containers are used industrially to absorb trace moisture.

Byproduct Formation

  • DHP Oligomers : Suppressed by maintaining temperatures <25°C.

  • 2-Bromoethanol Dehydration : Minimized using PPTS instead of strong acids .

Q & A

Q. What in vitro assays are suitable for evaluating the metabolic stability of this compound-based compounds?

  • Methodological Answer :
  • Hepatocyte Incubations : Monitor parent compound depletion over 60 minutes using LC-MS. Calculate intrinsic clearance (Cl₍ᵢₙₜᵣᵢₙₛᵢ𝒸₎) .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to identify drug-drug interaction risks .
  • Data Interpretation : Compounds with >90% remaining after 60 minutes are prioritized for further development .

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